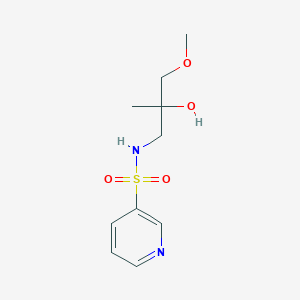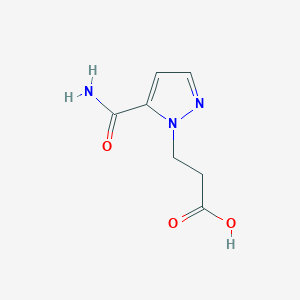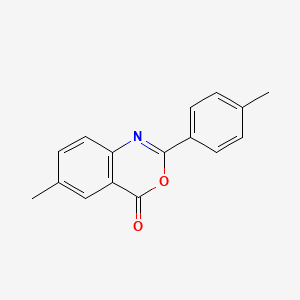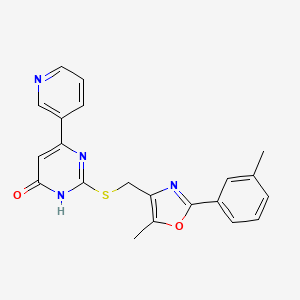![molecular formula C15H12Cl3NOS B2691526 N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide CAS No. 329078-83-3](/img/structure/B2691526.png)
N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide (DCPA) is a chemical compound that has been studied extensively in the scientific community. It is a chlorinated aromatic compound with a thioacetamide group. DCPA has been found to have a number of interesting properties, including being a potent insecticide, antifungal, and herbicide. It has also been used in laboratory experiments to study the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Molecular Modeling
- A study by Iftikhar et al. (2019) discusses a novel synthetic route to 1,3,4-oxadiazole derivatives, showcasing the potential of certain N-aryl/aralkyl derivatives as inhibitors of α-glucosidase, indicating their potential application in drug development for diabetes management. Molecular modeling and ADME predictions supported the findings, suggesting these compounds could be promising drug leads [Iftikhar et al., 2019].
Antiviral and Anticancer Applications
- Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro, which indicates the potential application of related compounds in treating viral infections [Ghosh et al., 2008].
Comparative Metabolism Studies
- Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes, providing insight into the metabolic activation pathways that may involve a complex metabolic activation pathway leading to DNA-reactive products. This research has implications for understanding the toxicological profiles of chloroacetamide herbicides and related compounds [Coleman et al., 2000].
Antibacterial, Antifungal, and Anticancer Activities
- Muruganandam et al. (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal chelates to investigate their antibacterial, antifungal, and anticancer activities. The study highlights the potential application of these compounds in developing new antimicrobial and anticancer agents [Muruganandam et al., 2013].
Quantum Chemical Calculations and Thermodynamic Properties
- Research by Choudhary et al. (2014) on 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and related compounds involved quantum chemical calculations to determine molecular structural parameters, thermodynamic properties, and vibrational frequencies. Such studies aid in the deeper understanding of the physical and chemical properties of these compounds, which is crucial for their application in materials science and pharmacology [Choudhary et al., 2014].
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-12-5-6-13(17)14(18)7-12/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGYZBTUARSXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)



![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
